Cas no 823188-82-5 (Methyl-(2-trifluoromethoxy-benzyl)-amine)

823188-82-5 structure
Nome del prodotto:Methyl-(2-trifluoromethoxy-benzyl)-amine
Numero CAS:823188-82-5
MF:C9H10F3NO
MW:205.17701292038
MDL:MFCD09046582
CID:695199
PubChem ID:16774207
Methyl-(2-trifluoromethoxy-benzyl)-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanamine, N-methyl-2-(trifluoromethoxy)-
- N-Methyl-1-[2-(trifluoromethoxy)phenyl]methanamine
- Z185548876
- N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine
- METHYL-(2-TRIFLUOROMETHOXY-BENZYL)-AMINE
- AKOS000130291
- N-methyl-N-[2-(trifluoromethoxy)benzyl]amine
- EN300-28979
- 823188-82-5
- SCHEMBL3130662
- NCGC00374110-01
- DTXSID20588259
- methyl({[2-(trifluoromethoxy)phenyl]methyl})amine
- MFCD09046582
- CS-0244714
- SB38881
- Methyl-(2-trifluoromethoxy-benzyl)-amine
-
- MDL: MFCD09046582
- Inchi: InChI=1S/C9H10F3NO/c1-13-6-7-4-2-3-5-8(7)14-9(10,11)12/h2-5,13H,6H2,1H3
- Chiave InChI: VAWOGSOUTCITNL-UHFFFAOYSA-N
- Sorrisi: CNCC1=CC=CC=C1OC(F)(F)F
Proprietà calcolate
- Massa esatta: 205.07144843g/mol
- Massa monoisotopica: 205.07144843g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.3Ų
- XLogP3: 2.5
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 178.2±35.0 °C at 760 mmHg
- Punto di infiammabilità: 61.6±25.9 °C
- Pressione di vapore: 1.0±0.3 mmHg at 25°C
Methyl-(2-trifluoromethoxy-benzyl)-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl-(2-trifluoromethoxy-benzyl)-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28979-2.5g |
methyl({[2-(trifluoromethoxy)phenyl]methyl})amine |
823188-82-5 | 95% | 2.5g |
$446.0 | 2023-09-06 | |
Enamine | EN300-28979-5.0g |
methyl({[2-(trifluoromethoxy)phenyl]methyl})amine |
823188-82-5 | 95% | 5.0g |
$660.0 | 2023-02-14 | |
eNovation Chemicals LLC | Y1235795-250mg |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 98% | 250mg |
$490 | 2024-06-07 | |
1PlusChem | 1P005FUQ-2.5g |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 98% | 2.5g |
$909.00 | 2025-02-21 | |
A2B Chem LLC | AC53026-1g |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 95% | 1g |
$275.00 | 2024-04-19 | |
Enamine | EN300-28979-0.05g |
methyl({[2-(trifluoromethoxy)phenyl]methyl})amine |
823188-82-5 | 95% | 0.05g |
$36.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315384-10g |
Methyl({[2-(trifluoromethoxy)phenyl]methyl})amine |
823188-82-5 | 95+% | 10g |
¥24645.00 | 2024-07-28 | |
A2B Chem LLC | AC53026-100mg |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 95% | 100mg |
$97.00 | 2024-04-19 | |
A2B Chem LLC | AC53026-250mg |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 95% | 250mg |
$123.00 | 2024-04-19 | |
1PlusChem | 1P005FUQ-500mg |
N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine |
823188-82-5 | 98% | 500mg |
$439.00 | 2025-02-21 |
Methyl-(2-trifluoromethoxy-benzyl)-amine Letteratura correlata
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
2. Back matter
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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